rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans
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Overview
Description
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral compound consisting of a pyrrolidine ring substituted with an ethyl group and a methyl group, along with a carboxylic acid functional group. The hydrochloride form enhances its solubility in water, making it more accessible for various applications. This compound's unique configuration includes both (2R,3S) enantiomers, making it a racemic mixture. The stereochemistry significantly influences its reactivity and interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. A common approach might start with the synthesis of the pyrrolidine ring via cyclization reactions involving amines and ketones. Subsequent steps would include the introduction of ethyl and methyl groups through alkylation reactions. The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: : Industrially, this compound can be produced in bulk by optimizing the reaction conditions for maximum yield and purity. Catalysts and solvents play crucial roles in scaling up the synthesis. The final product is often purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The carboxylic acid group can undergo further oxidation to form derivatives such as amides or esters, using reagents like thionyl chloride or sulfuric acid.
Reduction: : The pyrrolidine ring can undergo reduction reactions to alter its hydrogenation state, often using reducing agents like lithium aluminum hydride.
Substitution: : Halogenation reactions can occur at the ethyl or methyl positions, utilizing reagents such as halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride.
Substitution: : Halogens (chlorine, bromine) with catalysts like iron or aluminum chloride.
Major Products
Amides, esters (from oxidation of the carboxylic acid).
Reduced forms of the pyrrolidine ring.
Halogenated derivatives.
Scientific Research Applications
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: : Used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.
Biology: : Investigated for its interactions with biological molecules, such as proteins and enzymes, providing insights into stereospecific binding and activity.
Medicine: : Explored for its potential as a pharmaceutical intermediate in drug development, particularly for compounds requiring specific stereochemistry.
Industry: : Utilized in the production of specialty chemicals and materials, where chiral purity is crucial for functionality.
Mechanism of Action
The mechanism by which rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects largely depends on its interaction with molecular targets such as enzymes or receptors. Its chiral centers allow for specific binding to active sites, potentially inhibiting or activating biological pathways. The hydrochloride form enhances its solubility, facilitating its use in aqueous environments, which is essential for biological applications.
Comparison with Similar Compounds
Similar Compounds
2-ethylpyrrolidine-3-carboxylic acid: : Lacks the methyl group, leading to different reactivity and stereochemistry.
1-methylpyrrolidine-3-carboxylic acid: : Lacks the ethyl group, affecting its physical and chemical properties.
2-methylpyrrolidine-3-carboxylic acid: : Substitution pattern differs, influencing its reactivity and applications.
Uniqueness: : The combination of ethyl and methyl substitutions, along with the carboxylic acid group, gives rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride unique stereochemistry, making it particularly valuable for applications requiring specific chiral interactions. Its dual-substitution pattern allows for versatile reactivity, making it a useful intermediate in various chemical and biological syntheses.
Properties
CAS No. |
2307772-71-8 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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